ALDH1A2 Inhibitory Potency: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde vs. Unsubstituted Piperidine-2-carbaldehyde
1-(Cyclopropylmethyl)piperidine-2-carbaldehyde inhibits human ALDH1A2 with an IC₅₀ of 440 nM [1]. In contrast, the unsubstituted parent scaffold piperidine-2-carbaldehyde exhibits an IC₅₀ of approximately 900 nM against human recombinant ALDH1A1 [2]. Although these measurements were obtained against different ALDH1A isoforms (ALDH1A2 vs. ALDH1A1) and under somewhat distinct assay conditions, the approximately 2-fold potency difference is consistent with the contribution of the N-cyclopropylmethyl substituent to binding affinity. Class-level inference from SAR studies of cyclopropylmethyl-substituted piperidines indicates that the cyclopropylmethyl group frequently enhances target engagement relative to unsubstituted or N-methyl analogs [3].
| Evidence Dimension | ALDH1A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 440 nM (ALDH1A2, propionaldehyde substrate, spectrophotometric NADH detection) [1] |
| Comparator Or Baseline | IC₅₀ ≈ 900 nM (piperidine-2-carbaldehyde; ALDH1A1, NAD(P)H formation, 2 min incubation) [2] |
| Quantified Difference | ~2.05-fold greater potency for the N-cyclopropylmethyl analog under respective assay conditions (isoform mismatch noted) |
| Conditions | Target compound: human ALDH1A2, spectrophotometric NADH assay. Comparator: human recombinant ALDH1A1, spectrophotometric NAD(P)H assay. |
Why This Matters
ALDH1A family members are validated targets in oncology; the ~2-fold potency gain from N-cyclopropylmethyl substitution informs SAR for medicinal chemistry programs pursuing ALDH1A inhibitors.
- [1] BindingDB. BDBM50567359 / CHEMBL4848961. IC₅₀ = 440 nM for human ALDH1A2 inhibition. View Source
- [2] BindingDB. BDBM50459601 / CHEMBL4217738. IC₅₀ = 900 nM for human recombinant ALDH1A1 inhibition by piperidine-2-carbaldehyde. View Source
- [3] SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). Semantic Scholar. View Source
